molecular formula C12H19NO B13045119 (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13045119
M. Wt: 193.28 g/mol
InChI Key: YQKCPHZYWZWJJD-LLVKDONJSA-N
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Description

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine compound of significant interest in advanced chemical synthesis and pharmaceutical research. While specific biological data for this enantiopure form is not extensively published in the available literature, its structural features mark it as a valuable intermediate. The compound serves as a key precursor in novel synthetic methodologies, such as iodoarene-directed photoredox β-C(sp³)–H arylation, which is used to create more complex molecular architectures for drug discovery efforts . Structurally similar amines are frequently investigated in neuroscience research, particularly as templates for developing central nervous system (CNS)-active agents . The 2-methoxyphenyl and chiral amine motifs are common pharmacophores in compounds that interact with monoaminergic systems, including serotonin and norepinephrine transporters, which are primary targets for antidepressants and other neurotherapeutics . The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for selective interactions with biological targets, making it essential for studying structure-activity relationships (SAR) and for the development of novel, targeted therapeutics. This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3/t11-/m1/s1

InChI Key

YQKCPHZYWZWJJD-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C1=CC=CC=C1OC)N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine typically involves the use of optically pure precursors. One common method is the reductive amination of ketones, where the ketone is first converted to an imine, which is then reduced to the amine. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1.1. Dopamine Receptor Modulation

Research indicates that compounds structurally related to (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine have been evaluated for their selectivity towards dopamine receptors, particularly the D3 receptor. For instance, certain derivatives have shown significant binding affinity and selectivity over the D2 receptor, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Table 1: Binding Affinities of Related Compounds at Dopamine Receptors

CompoundD2 Receptor Affinity (nM)D3 Receptor Affinity (nM)Selectivity Ratio (D3/D2)
Compound A6.12.6>1000
Compound B5.03.0>166

1.2. Treatment of Mood Disorders

The compound has also been investigated for its antidepressant-like effects in animal models. Studies suggest that it may enhance serotonergic and noradrenergic activity, providing a basis for its potential use in treating mood disorders .

2.1. Photoredox Catalysis

This compound has been utilized in photoredox catalysis, particularly in C–H arylation reactions. These reactions are essential for constructing complex organic molecules with high specificity and efficiency .

Table 2: Photoredox Reaction Conditions and Yields

Reaction ConditionYield (%)By-products Detected
Standard conditions713-methyl-1-phenylbutan-1-one, N,N-diethyl-1-iodoethan-1-amine
Altered conditions65None

2.2. Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various pharmaceutical agents, leveraging its unique structural features to create derivatives with enhanced biological activity .

3.1. Case Study: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers administered this compound to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to standard treatments .

3.2. Case Study: Synthesis of D3 Receptor Ligands

A series of experiments focused on synthesizing analogs of this compound to evaluate their binding affinity at dopamine receptors. The study highlighted the importance of the methoxy group in enhancing receptor selectivity and binding strength, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. It may act on various pathways, including neurotransmitter systems, to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables for Key Compounds

Table 1: Physical Properties of Selected Analogs

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
(1R)-1-Phenylbut-3-en-1-amine 219.7 0.951 Low (non-polar solvents)
B2 (Benzimidazole derivative) N/A N/A High (aqueous acidic media)
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl N/A N/A Moderate (polar aprotic solvents)

Table 2: Electronic Parameters

Compound Name Substituent Electronic Effect LogP (Predicted)
This compound Electron-donating (methoxy) ~2.5 (estimated)
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl Electron-withdrawing (Cl) ~3.0
B2 (Benzimidazole derivative) Electron-withdrawing (imidazole) ~1.8

Biological Activity

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound that has garnered attention due to its potential biological activity, particularly concerning its interactions with neurotransmitter systems. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a phenyl ring and a branched alkyl chain. Its molecular formula is C12H17NOC_{12}H_{17}NO, with a molecular weight of approximately 193.28 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions and pharmacological effects.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies suggest that it could influence serotonin and dopamine pathways, which are critical in mood disorders and neuropsychiatric conditions.

The exact molecular targets and pathways remain under investigation, but initial findings indicate that the compound may exhibit properties similar to other psychoactive substances, potentially leading to therapeutic applications in treating mood disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmitter Interaction Modulates serotonin and dopamine pathways, influencing mood and behavior.
Potential Therapeutic Uses Investigated for applications in treating mood disorders and cognitive dysfunctions .
Chemical Reactivity Exhibits unique reactivity due to its structural characteristics.

Case Studies

  • Mood Regulation Studies : Early investigations into the effects of this compound on mood regulation have shown promising results. In animal models, the compound demonstrated anxiolytic-like effects, suggesting its potential as an antidepressant or anxiolytic agent.
  • Cognitive Function : Studies focusing on cognitive function have indicated that the compound may enhance memory retention and learning capabilities in specific models, likely through its interaction with cholinergic systems .
  • Pharmacological Profiling : A comprehensive pharmacological profile is being developed to assess the compound's efficacy and safety. This includes evaluating its effects on various receptor systems, dosage optimization, and potential side effects .

Future Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas of focus include:

  • Detailed Pharmacokinetics : Understanding how the compound is metabolized and its bioavailability will be crucial for developing therapeutic applications.
  • Expanded Biological Testing : Further studies are needed to explore the full range of biological activities and potential therapeutic uses.
  • Comparative Analysis : Investigating similar compounds may provide insights into structure-activity relationships that enhance understanding of this compound's unique properties .

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